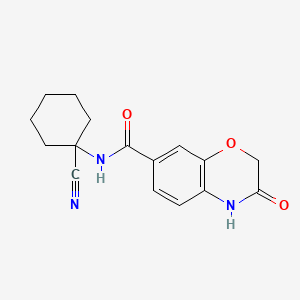

N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide” is a complex organic compound. Based on its name, it likely contains a benzoxazine ring, a carboxamide group, and a cyanocyclohexyl group .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a benzoxazine ring, which is a type of heterocyclic compound that includes an oxygen atom and a nitrogen atom in a six-membered ring with a benzene ring . The carboxamide group (-CONH2) is likely attached to the 7-position of the benzoxazine ring, and the cyanocyclohexyl group (a cyclohexane ring with a -CN group) is likely attached to the nitrogen atom of the benzoxazine ring .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The benzoxazine ring might undergo reactions typical of other aromatic heterocycles, while the carboxamide group could participate in various acid-base or nucleophilic substitution reactions . The cyanocyclohexyl group might also undergo reactions at the nitrile (-CN) group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Conformational Study

The preparation and conformational study of partially saturated 3,1-benzoxazines, including derivatives like N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide, reveal insights into the stereochemistry of saturated heterocycles. These studies contribute to understanding the structural dynamics essential for designing compounds with desired properties for materials science and pharmaceutical applications (Bernáth, Stájer, Szabó, Folop, & Sohár, 1985).

Antitumor Applications

Research into 2-cyanoaziridine-1-carboxamides, which share structural similarities with this compound, shows activity against various solid and hematological tumor cells. This highlights the potential of related compounds in developing antitumor agents, indicating a significant avenue for pharmaceutical research and development in cancer therapy (Iyengar, Dorr, Alberts, Hersh, Salmon, & Remers, 1999).

Novel Cyclic Dipeptidyl Ureas

The synthesis of new classes of cyclic dipeptidyl ureas through reactions involving cyclohexyl or benzyl isocyanide showcases the versatility of this compound derivatives in creating bioactive molecules. These compounds may serve as templates for developing new therapeutic agents, providing a base for further medicinal chemistry exploration (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Enaminoketones Chemistry

Research into N-substituted 3-amino-2-cyclohexen-1-ones, which are related to the chemical structure of interest, provides insights into enaminoketones chemistry. These studies are crucial for understanding the chemical behavior of cyclohexene derivatives and their potential applications in synthesizing complex organic molecules (Jirkovsky, 1974).

Electrophilic Aminations

Investigations into electrophilic aminations using oxaziridines, which share reactivity traits with the compound of interest, highlight the potential of such reactions in synthesizing azines, hydrazines, and other nitrogen-containing heterocycles. These findings underscore the importance of this compound and its derivatives in the development of novel synthetic methodologies (Andreae & Schmitz, 1991).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c17-10-16(6-2-1-3-7-16)19-15(21)11-4-5-12-13(8-11)22-9-14(20)18-12/h4-5,8H,1-3,6-7,9H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOMOKUJEPZLRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)C2=CC3=C(C=C2)NC(=O)CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2743703.png)

![Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2743704.png)

![2-(2-Chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2743706.png)

![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2743710.png)

![4-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2743711.png)

![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-4-morpholinecarboxamide](/img/structure/B2743715.png)

![N-(4-chlorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2743717.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-difluorobenzenesulfonamide](/img/structure/B2743719.png)

![N-(2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2743721.png)

![7-O-Tert-butyl 1-O-ethyl 3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2743722.png)

![Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2743723.png)